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Compound of Interest

Compound Name: 1,3,5-Trimethoxy-2-nitrobenzene

Cat. No.: B085831

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-
Trimethoxy-2-nitrobenzene. Due to the limited availability of published experimental spectra
for this specific compound, this document combines available mass spectrometry data with
predicted Nuclear Magnetic Resonance (NMR) and anticipated Infrared (IR) and Ultraviolet-
Visible (UV-Vis) spectroscopic features. The provided experimental protocols are standardized
procedures for the analysis of aromatic nitro compounds.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for 1,3,5-
Trimethoxy-2-nitrobenzene.

Table 1: Mass Spectrometry Data

Parameter Value

Molecular Formula CoH11NOs

Molecular Weight 213.19 g/mol

Exact Mass 213.06372245 Da

Major Mass Peaks (m/z) 213 (M+), 183 ([M-NOJ*)
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Table 2: Predicted *H NMR Spectral Data (500 MHz, CDCIs)

These are predicted values based on structure-property relationships. Actual experimental
values may vary.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~6.2-6.4 s 2H Ar-H (H4, H6)
~39 s 3H OCHs (at C1)
~3.8 s 6H OCHs (at C3, C5)

Table 3: Predicted 13C NMR Spectral Data (125 MHz, CDCls)

These are predicted values based on structure-property relationships. Actual experimental
values may vary.

Chemical Shift (8) ppm Assighment

~ 160 C-OCHs (C1, C3, C5)
~ 140 C-NO:z (C2)

~95 Ar-CH (C4, C6)

~ 56 OCHs

Table 4: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~ 3100 - 3000 Weak C-H stretch (aromatic)
~ 2950 - 2850 Medium C-H stretch (methyl)
~ 1590, 1480 Medium C=C stretch (aromatic ring)
~ 1550 - 1500 Strong N-O asymmetric stretch (nitro)
~ 1360 - 1330 Strong N-O symmetric stretch (nitro)

C-0O-C asymmetric stretch (aryl
~ 1250 - 1200 Strong

ether)

) C-0O-C symmetric stretch (aryl

~ 1050 - 1000 Medium

ether)
Table 5: Expected Ultraviolet-Visible (UV-Vis) Spectral Data
Molar Absorptivity .
Amax (nm) (©) Solvent Assignment
€
~ 270-290 Moderate Ethanol T — TU* transition
~ 330-350 Weak Ethanol n — Tt* transition

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of the molecule.

¢ Instrumentation: A 500 MHz NMR spectrometer.

o Sample Preparation: Approximately 10-20 mg of 1,3,5-Trimethoxy-2-nitrobenzene is

dissolved in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
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H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse
sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5
seconds, 16 scans, and a temperature of 298 K.

13C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse
sequence. Key parameters include a spectral width of 250 ppm, a relaxation delay of 10
seconds, 1024 scans, and a temperature of 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00
ppm for *H NMR and the CDCls signal at 77.16 ppm for 13C NMR.

. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 1,3,5-Trimethoxy-2-nitrobenzene is
placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded from 4000 to 400 cm~1. A background spectrum
of the clean ATR crystal is recorded prior to the sample analysis. 32 scans are co-added at a
resolution of 4 cm~1.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron lonization (EIl) source.

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or
dichloromethane) is introduced via direct infusion or through a gas chromatograph (GC) for
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separation prior to analysis.

o Data Acquisition: The mass spectrum is acquired in the m/z range of 50-500. The ionization
energy is set to 70 eV.

o Data Analysis: The molecular ion peak (M+) is identified to confirm the molecular weight. The
fragmentation pattern is analyzed to deduce the structure of the molecule.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy
o Objective: To study the electronic transitions within the molecule.
¢ Instrumentation: A dual-beam UV-Vis spectrophotometer.

o Sample Preparation: A stock solution of 1,3,5-Trimethoxy-2-nitrobenzene is prepared in a
UV-grade solvent such as ethanol. A dilute solution (typically 10-# to 10—> M) is prepared
from the stock solution.

o Data Acquisition: The absorbance spectrum is recorded from 200 to 800 nm. The solvent is
used as a blank to zero the instrument.

o Data Analysis: The wavelength of maximum absorbance (Amax) and the corresponding
molar absorptivity (€) are determined.

Mandatory Visualization
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 1,3,5-Trimethoxy-2-
nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085831#spectroscopic-data-for-1-3-5-trimethoxy-2-
nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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